molecular formula C16H18N2O2 B2413461 2-(4-(Tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid CAS No. 1368832-44-3

2-(4-(Tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No. B2413461
CAS RN: 1368832-44-3
M. Wt: 270.332
InChI Key: QVEQZPOGRZDIKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, 4-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene . Another method involves synthesizing 2-(4-tert-butyl-phenyl) malonic mononitrile ethyl ester from 4-tert-butyl benzyl cyanide and (2-methoxyl) ethyl chloroformate in the presence of an organic solvent and an acid-binding agent .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the structure of 2,4-Ditert butyl phenol was characterized as C14H22O through 1H NMR analysis .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, the reaction of 4-methyl-phenoxyacetic acid, 4-acetyl-phenoxyacetic acid, and 4-tert-butyl-phenoxyacetic acid were computed using density functional theory (DFT) method with 6–311++G(d,p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, 4-tert-butylphenylboronic acid is a white to off-white crystalline powder .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Studies on Marine Drugs

    Research by Li et al. (2013) explored the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products. This research contributes to understanding the structure-activity relationship of these compounds (Li et al., 2013).

  • Hetero-Cope Rearrangement

    Marx and Rassat (2002) reported on the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine, leading to highly water-soluble nitroxides, which are stable free radicals. This research opens pathways for new applications in various scientific fields (Marx & Rassat, 2002).

  • Characterization of Polypyridine Ruthenium(II) Complexes

    Bonnet et al. (2003) discussed the synthesis and characterization of [Ru(tpy)(phen)L]2+ complexes, involving derivatives of 4-(3,5-di-tert-butyl)phenyl-2,2′;6′,2″-terpyridine. This research is significant for understanding the photochemical properties of these complexes (Bonnet et al., 2003).

Chemical Synthesis and Applications

  • Synthesis of Novel Bifunctionally-Substituted Phthalonitriles

    Vashurin et al. (2018) synthesized compounds like 4-(2-tert-butyl-4,5-dicyanophenylsulfonyl)benzene. These have applications in sensorics for smart materials production, as well as in the creation of molecular magnets (Vashurin et al., 2018).

  • Activation of Carboxylic Acids

    Pozdnev (2009) described a process involving di-tert.-butyl pyrocarbonate for activating carboxylic acids. This technique is important for the synthesis of various esters and anhydrides, which are critical in pharmaceutical and industrial chemistry (Pozdnev, 2009).

  • Stereoselective Synthesis of Pipecolic Acid Derivatives

    Purkayastha et al. (2010) demonstrated a novel cascade of reactions leading to pipecolic acid derivatives, highlighting the versatility of the vinylfluoro group as an acetonyl cation equivalent (Purkayastha et al., 2010).

Mechanism of Action

The mechanism of action of related compounds has been explored. For example, 2,4-Ditert butyl phenol is known to suppress oxidation, preventing material degradation and disintegration .

Safety and Hazards

Safety and hazards associated with related compounds have been documented. For instance, 4-TERT-BUTYLPHENYLACETIC ACID should be handled in a well-ventilated place with suitable protective clothing, and contact with skin and eyes should be avoided .

Future Directions

The potential applications of related compounds are being explored. For instance, 2,4-Ditert butyl phenol has potential applications in cancer research .

properties

IUPAC Name

2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-13(15(19)20)9-17-14(18-10)11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEQZPOGRZDIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid

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